1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol
Overview
Description
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol is a synthetic organic compound with the molecular formula C₁₂H₂₀O. This compound features a cyclopentane ring substituted with a 4,4-dimethylpent-2-yn-1-yl group at the first position. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with 4,4-dimethylpent-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via nucleophilic addition followed by reduction.
Industrial Production Methods: In an industrial setting, the compound is typically produced using a continuous flow reactor system to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Substitution reactions typically involve the use of alkyl halides and strong bases.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding ketone or carboxylic acid, depending on the extent of oxidation.
Reduction: The major product of reduction is the corresponding alkane or alkene.
Substitution: The major products of substitution reactions include various alkylated derivatives of the starting compound.
Scientific Research Applications
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol is used in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme-substrate interactions. In industry, it is used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol exerts its effects depends on the specific application. For example, in enzyme-substrate interactions, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
1-(4,4-Dimethylpent-2-yn-1-yl)cyclopentan-1-ol is structurally similar to other cyclopentanols and alkynes. its unique substitution pattern and molecular structure make it distinct from other compounds in its class. Some similar compounds include:
Cyclopentanol
4,4-Dimethylpent-2-yn-1-ol
1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexanol
These compounds share similar functional groups but differ in their ring size and substitution patterns, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-(4,4-dimethylpent-2-ynyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-11(2,3)7-6-10-12(13)8-4-5-9-12/h13H,4-5,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYHALKNZQZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CCC1(CCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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